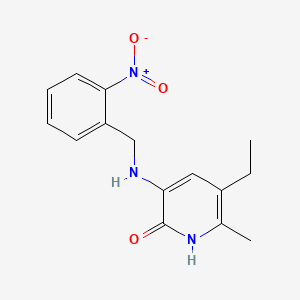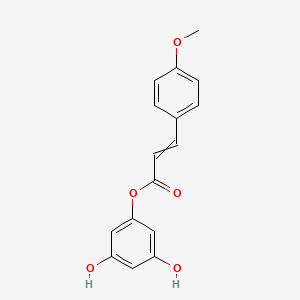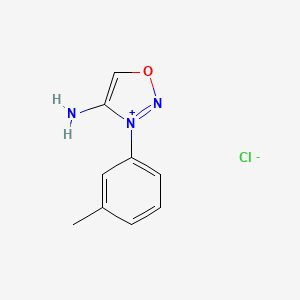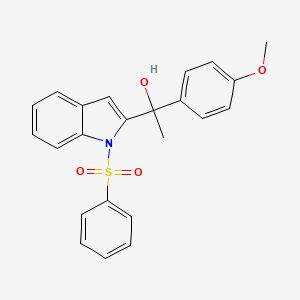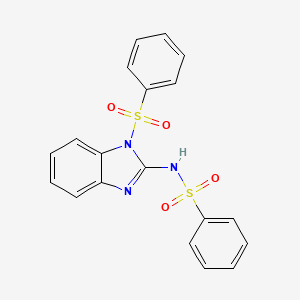
N-(1-(Phenylsulfonyl)-1H-benzimidazol-2-yl)-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(Phenylsulfonyl)-1H-benzimidazol-2-yl)-benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzimidazole ring substituted with phenylsulfonyl and benzenesulfonamide groups. Its unique structure imparts specific chemical properties that make it valuable in medicinal chemistry, materials science, and other domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Phenylsulfonyl)-1H-benzimidazol-2-yl)-benzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with benzenesulfonyl chloride to form the benzimidazole core. This intermediate is then further reacted with phenylsulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide and bases such as triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
N-(1-(Phenylsulfonyl)-1H-benzimidazol-2-yl)-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, N-(1-(Phenylsulfonyl)-1H-benzimidazol-2-yl)-benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound has been studied for its potential antiviral and antibacterial properties. It has shown activity against various strains of bacteria and viruses, making it a candidate for further development in antimicrobial therapies .
Medicine
In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising compound for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of N-(1-(Phenylsulfonyl)-1H-benzimidazol-2-yl)-benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit enzymes such as proteases and kinases, which play crucial roles in disease progression. The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(Phenylsulfonyl)-1H-pyrazol-4-yl)-benzenesulfonamide
- N-(1-(Phenylsulfonyl)-1H-indazol-3-yl)-benzenesulfonamide
- N-(1-(Phenylsulfonyl)-1H-quinolin-2-yl)-benzenesulfonamide
Uniqueness
Compared to similar compounds, N-(1-(Phenylsulfonyl)-1H-benzimidazol-2-yl)-benzenesulfonamide exhibits unique properties due to the presence of the benzimidazole ring. This structural feature enhances its binding affinity to specific molecular targets, making it more effective in certain applications. Additionally, its stability and reactivity profile differ from other similar compounds, providing distinct advantages in synthetic and industrial processes .
Properties
CAS No. |
173374-92-0 |
|---|---|
Molecular Formula |
C19H15N3O4S2 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[1-(benzenesulfonyl)benzimidazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H15N3O4S2/c23-27(24,15-9-3-1-4-10-15)21-19-20-17-13-7-8-14-18(17)22(19)28(25,26)16-11-5-2-6-12-16/h1-14H,(H,20,21) |
InChI Key |
FSOPEDWBLVBRSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


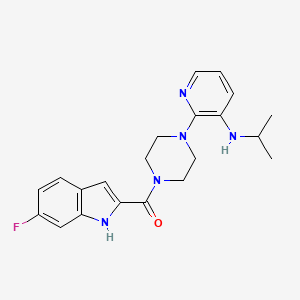
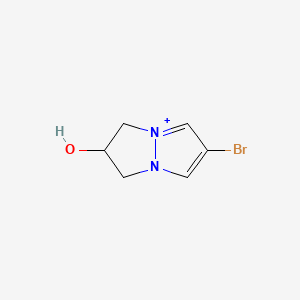

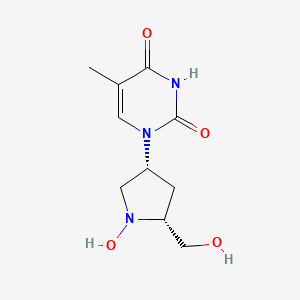
![2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796083.png)

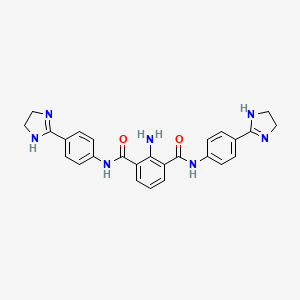

![2-[2,12-Dichloro-16-(2-hydroxyphenyl)-10,20-dithia-4,5,7,8,14,15,17,18-octazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,6,8,11,13,16,18-octaen-6-yl]phenol](/img/structure/B12796095.png)

